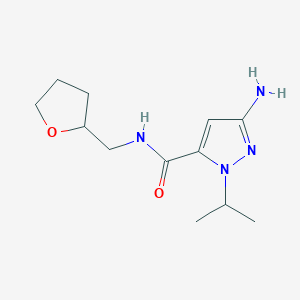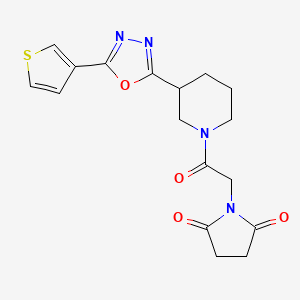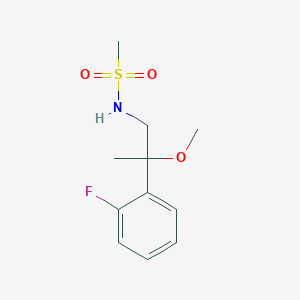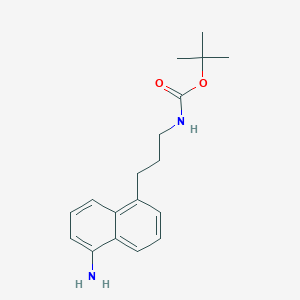
tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate, or TBAPC, is a synthetic organic compound that has been used in a variety of scientific research applications. TBAPC is a type of alkylcarbamate, a class of compounds characterized by a carbamate group attached to an alkyl group. TBAPC is a colorless, crystalline solid with a molecular weight of 309.4 g/mol. It is soluble in water and is stable under normal conditions.
Applications De Recherche Scientifique
Isomorphous Crystal Structures and Halogen Bonds
The study by Baillargeon et al. (2017) explores the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamate compounds, highlighting their isostructural nature and the interactions involving hydrogen and halogen bonds. This research underscores the importance of such compounds in understanding crystal packing and molecular interactions (Baillargeon et al., 2017).
Synthetic Methodologies for Biologically Active Compounds
Zhao et al. (2017) developed a rapid synthetic method for a tert-butyl carbamate derivative, showcasing its role as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). The optimized synthesis demonstrates the compound's utility in medicinal chemistry (Zhao et al., 2017).
Preparation and Diels‐Alder Reactions
A study by Padwa et al. (2003) focuses on the preparation and use of tert-butyl carbamate derivatives in Diels-Alder reactions, highlighting the versatility of these compounds in organic synthesis and their potential to create complex molecular architectures (Padwa et al., 2003).
Photoredox-Catalyzed Amination
Wang et al. (2022) reported on the photoredox-catalyzed amination of o-hydroxyarylenaminones using a tert-butyl carbamate derivative, presenting a novel pathway for assembling 3-aminochromones. This work highlights the application of such compounds in facilitating complex chemical transformations under mild conditions (Wang et al., 2022).
Propriétés
IUPAC Name |
tert-butyl N-[3-(5-aminonaphthalen-1-yl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-12-6-8-13-7-4-10-15-14(13)9-5-11-16(15)19/h4-5,7,9-11H,6,8,12,19H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRDWFHYRKEWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=C2C=CC=C(C2=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-cyano-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2588177.png)
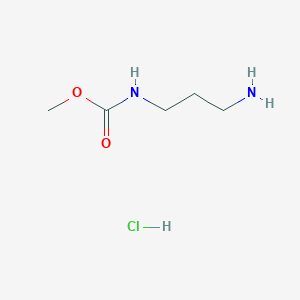
![4-{(1E)-3-[5-(butanoylamino)-2-hydroxyphenyl]-3-oxoprop-1-enyl}benzoic acid](/img/structure/B2588181.png)
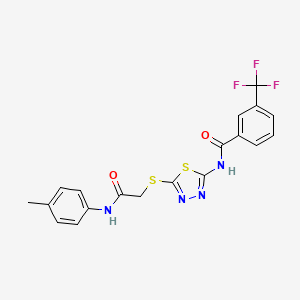
![2-[[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2588184.png)
![methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate](/img/structure/B2588186.png)
![4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one](/img/structure/B2588188.png)



![1-(1-(3-methoxybenzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2588193.png)
